1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
This compound is a heteroaromatic compound that contains a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .
Synthesis Analysis
The synthesis of such compounds often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . This is done by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolo[2,3-b]pyridine core with a trimethylsilyl group attached via an ethoxy methyl linker . The trimethylsilyl group is a functional group in organic chemistry that consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Scientific Research Applications
Synthesis and Chemical Properties
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives are primarily involved in various synthetic processes. A significant use of this compound is in the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines, a process catalyzed by palladium and involving internal alkynes (Park et al., 1998). Additionally, pyrrolopyridine analogs of nalidixic acid, specifically pyrrolo[2,3-b]pyridines, have been synthesized from derivatives of this compound, showing potential antibacterial activity in vitro (Toja et al., 1986).
Analytical Applications
In analytical chemistry, mass spectra of pyrrolidides of various acids and their trimethylsilyl (TMS) ethers, including those related to this compound, have been thoroughly studied. This research is crucial for understanding the fragmentation patterns and diagnostic ions in mass spectrometry, aiding in the identification and analysis of similar compounds (Tulloch, 1985).
Potential Pharmaceutical Applications
While the specific compound has not been directly linked to pharmaceutical applications, its structural relatives and derivatives have been explored for such potential. For example, pyrrolo[2,3-b]pyridine derivatives have been screened for their antibacterial properties (Abdel-Mohsen & Geies, 2008, 2009). This suggests that derivatives of this compound could potentially be explored in similar contexts.
Safety and Hazards
While specific safety and hazards information for this compound is not available, general safety measures for handling chemicals should be followed. These include avoiding prolonged exposure, using caution when handling, limiting exposure, not breathing dust or vapor, and having a safety shower and eye wash available .
Properties
IUPAC Name |
trimethyl-[2-(pyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSi/c1-17(2,3)10-9-16-11-15-8-6-12-5-4-7-14-13(12)15/h4-8H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIGYTWAYATZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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